2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetonitrile
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Overview
Description
2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetonitrile is a compound that belongs to the class of tetrahydroisoquinolines, which are important structural motifs in various natural products and therapeutic lead compounds . This compound has garnered significant interest due to its potential biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetonitrile can be achieved through various synthetic routes. One common method involves the reaction of phenylethylamine with aldehydes in the presence of acidic conditions to form the tetrahydroisoquinoline core . This core can then be functionalized to introduce the acetonitrile group. Industrial production methods often utilize multicomponent reactions (MCRs) to improve atom economy, selectivity, and yield .
Chemical Reactions Analysis
2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetonitrile undergoes various types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines .
Scientific Research Applications
2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various complex molecules and natural products.
Biology: The compound has been studied for its potential neuroprotective and antineuroinflammatory properties.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. It has been shown to modulate neurotransmitter systems and inhibit neuroinflammatory pathways . The compound’s effects are mediated through its binding to receptors and enzymes involved in these pathways .
Comparison with Similar Compounds
2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetonitrile can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: This compound shares the tetrahydroisoquinoline core but lacks the acetonitrile group.
N-Benzyl-1,2,3,4-Tetrahydroisoquinoline: This derivative has a benzyl group attached to the nitrogen atom, which imparts different biological activities.
2-Benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline: This compound has additional functional groups that enhance its antibacterial properties.
The uniqueness of this compound lies in its specific functionalization, which imparts distinct biological activities and synthetic utility .
Properties
CAS No. |
63006-86-0 |
---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetonitrile |
InChI |
InChI=1S/C11H12N2/c12-6-5-11-7-9-3-1-2-4-10(9)8-13-11/h1-4,11,13H,5,7-8H2 |
InChI Key |
CIIOSQUDAKSIOK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)CC#N |
Origin of Product |
United States |
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